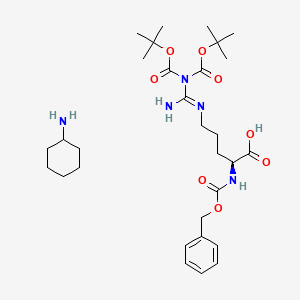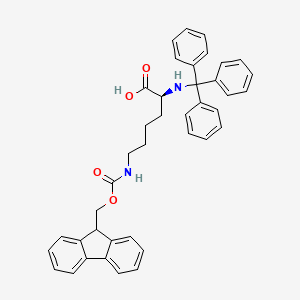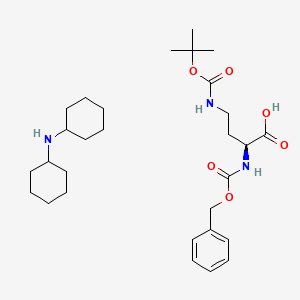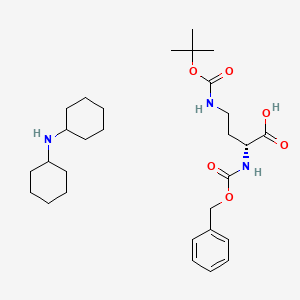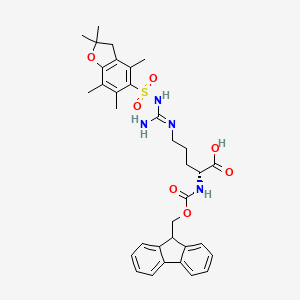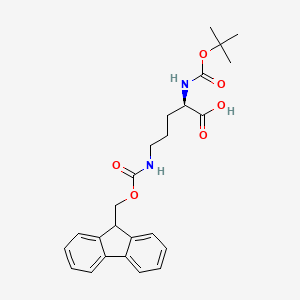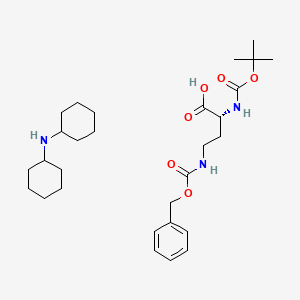
(3s)-3-Fmoc-amino-1-diazo-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3s)-3-Fmoc-amino-1-diazo-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a diazo ketone that contains a protected amino group, making it an important building block for the synthesis of peptides and other organic compounds. In
Aplicaciones Científicas De Investigación
((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone has found numerous applications in scientific research, particularly in the field of peptide synthesis. This compound is a useful building block for the synthesis of peptides and other organic compounds, due to its ability to undergo a variety of chemical reactions. It has also been used in the development of new pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is not fully understood, but it is believed to act as a carbene precursor. This means that it can generate highly reactive carbene species that can undergo a variety of chemical reactions. These reactions can be used to modify other organic compounds or to synthesize new ones.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. However, it should be handled with care due to its potential for explosive decomposition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone is its versatility in chemical reactions, making it a useful building block for the synthesis of a wide range of organic compounds. However, its explosive nature and potential for decomposition make it important to handle with care and follow strict safety protocols.
Direcciones Futuras
There are numerous future directions for research involving ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone. One potential area of study is the development of new pharmaceuticals and other bioactive compounds using this compound as a building block. Additionally, further research into the mechanism of action and biochemical effects of this compound could lead to new insights and potential applications. Finally, the development of new synthesis methods and modifications to the existing process could improve the yield and purity of the final product.
Métodos De Síntesis
The synthesis of ((3s)-3-Fmoc-amino-1-diazo-2-butanone)-3-Fmoc-amino-1-diazo-2-butanone involves a multi-step process that requires careful attention to detail and safety precautions. The first step involves the preparation of the diazo precursor, which is then reacted with the protected amino acid to yield the final product. The reaction conditions must be carefully controlled to ensure that the product is obtained in high yield and purity.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-23-12-20(25)19-10-5-11-24(19)21(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVACDCSYKSLKI-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s)-3-Fmoc-amino-1-diazo-2-butanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


